Taranabant ((1R,2R)stereoisomer)

CB1 receptor binding affinity Ki comparison

Reproducing published CB1 pharmacology demands the precise (1R,2R) R-enantiomer-racemic mixtures or alternative CB1 antagonists (rimonabant, otenabant) introduce uncharacterized variables in binding, functional, and behavioral assays. Taranabant ((1R,2R) stereoisomer) is the active form with hCB1 Ki = 0.13 nM and ~1300-fold CB1/CB2 selectivity, enabling unambiguous CB1-specific signaling studies. Its ~10-fold potency advantage over rimonabant supports lower-dose DIO rodent models with reduced off-target effects. Phase III-validated for radioligand binding, cAMP/β-arrestin assays, CNS behavioral paradigms, and as a chiral HPLC reference standard.

Molecular Formula C27H25ClF3N3O2
Molecular Weight 516 g/mol
CAS No. 701977-00-6
Cat. No. B1412278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaranabant ((1R,2R)stereoisomer)
CAS701977-00-6
Molecular FormulaC27H25ClF3N3O2
Molecular Weight516 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1
InChIKeyQLYKJCMUNUWAGO-HXOBKFHXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taranabant ((1R,2R)) – Overview


Taranabant ((1R,2R) stereoisomer, CAS 701977-00-6), the R‑enantiomer of the Merck‑developed acyclic CB1 inverse agonist MK‑0364 [1], is a research‑grade compound characterized by sub‑nanomolar affinity for the human cannabinoid‑1 receptor (hCB1R) and marked CB1/CB2 selectivity . It was advanced through Phase III clinical evaluation for obesity before termination due to CNS adverse events [2], and remains a reference tool in CB1R pharmacology, metabolic regulation studies, and CNS target validation.

Chiral reference-standard workflow: (1R,2R) stereoisomer identity control
CB1 inverse agonism research fit: receptor binding and functional assay studies
Metabolic model research: DIO rodent food intake and body weight endpoint monitoring
CNS target validation: behavioral endpoint and adverse event profiling

Taranabant ((1R,2R)) – Substitution Risks


Taranabant ((1R,2R) stereoisomer) cannot be replaced by in‑class CB1 antagonists (e.g., rimonabant, otenabant, ibipinabant) without altering experimental outcomes because each compound exhibits distinct binding kinetics, selectivity ratios, and in vivo potency profiles [1]. Procurement of the precise stereoisomer is essential for reproducing published pharmacological data; the R‑enantiomer ((1R,2R)) is the active form , and using racemic mixtures or alternative compounds introduces uncharacterized variables in binding, functional, and behavioral assays [2].

In-class CB1 antagonists (rimonabant, otenabant) may shift binding kinetics and in vivo response profiles due to distinct selectivity and potency characteristics.

Racemic mixture or opposite enantiomer ((1S,2S)) may not reproduce reported pharmacological data; stereoisomer identity is critical for assay consistency.

Alternative CB1 ligands may differ in CNS penetration and tolerability endpoint profiles, limiting direct substitution in behavioral models.

Taranabant ((1R,2R)) – Comparative Evidence


CB1 Receptor Binding Affinity Comparison

Taranabant ((1R,2R)) exhibits a human CB1 receptor binding Ki of 0.13 nM, which is approximately 14‑fold higher affinity than the prototypical CB1 antagonist rimonabant (Ki = 1.8 nM) and approximately 5‑fold higher affinity than the structurally distinct otenabant (Ki = 0.7 nM) . This sub‑nanomolar potency places taranabant among the highest‑affinity CB1 ligands available for research use.

CB1 Binding Ki
Head-to-head
0.13 nM vs 1.8 nM (rimonabant), 0.7 nM (otenabant)
Reported higher binding affinity vs comparators; may support lower assay concentrations.
Human CB1 CHO cell membranes; radioligand binding assay.
CB1 receptor binding affinity Ki comparison

CB1/CB2 Selectivity Comparison

Taranabant ((1R,2R)) demonstrates a CB1/CB2 selectivity ratio of approximately 1300‑fold (hCB2 Ki = 170 nM) . In contrast, rimonabant exhibits a ~285‑fold selectivity (hCB2 Ki = 514 nM) and ibipinabant shows ~1000‑fold selectivity (hCB2 Ki = 7943 nM) [1]. Taranabant's selectivity is complemented by broad‑panel screening showing no significant activity (>50% inhibition at 1 µM) against 170 off‑target receptors, enzymes, and transporters .

CB1/CB2 Selectivity
Head-to-head
~1300-fold (hCB2 Ki = 170 nM)
Reported selectivity profile supports CB1-specific signal isolation interpretation.
No significant off-target activity (>50% inhib.) against 170 screened targets.
CB1 selectivity CB2 off‑target minimization

In Vivo Potency in Obesity Models

In head‑to‑head preclinical studies, taranabant was ~10‑fold more potent than rimonabant at the CB1 receptor in vitro, and this potency advantage translated directly to in vivo efficacy in diet‑induced obese (DIO) rats, where taranabant demonstrated ~10‑fold greater potency for reducing food intake and body weight gain [1]. The acute minimum effective dose for food intake inhibition in DIO rats is 1 mg/kg for taranabant , whereas rimonabant typically requires doses of 10‑30 mg/kg to achieve comparable effects in similar models [2].

In Vivo Food Intake Potency
Head-to-head
~10-fold more potent vs rimonabant; min. effective dose 1 mg/kg (DIO rat)
Reported in vivo potency context for dose-range selection in metabolic models.
Diet-induced obese rat model; oral administration; species transferability requires review.
in vivo potency obesity model food intake

cAMP Functional Inverse Agonism

In a functional assay measuring forskolin‑induced cAMP production in CHO cells expressing human CB1, taranabant acts as an inverse agonist with an EC50 of 2‑2.4 nM . This is comparable to rimonabant's reported functional EC50 values (range 3‑40 nM depending on assay conditions) [1], but taranabant achieves this functional potency at a lower receptor occupancy threshold due to its higher binding affinity.

Functional EC₅₀ (cAMP)
Cross-study comparable
2–2.4 nM
Reported functional inverse agonism potency; comparable to lower end of rimonabant range.
CHO-hCB1 membranes; forskolin-stimulated cAMP production.
functional assay cAMP inverse agonism

Clinical Weight Loss Efficacy

In a 52‑week randomized, placebo‑controlled Phase II/III trial, taranabant ((1R,2R) as the active pharmaceutical ingredient) produced statistically significant and clinically meaningful weight loss: mean body weight changes of −5.4 kg (0.5 mg), −5.3 kg (1 mg), and −6.7 kg (2 mg) compared to −1.7 kg for placebo (P<0.001 for all doses) [1]. This efficacy profile is derived from the (1R,2R) stereoisomer and cannot be extrapolated to racemic material or alternative CB1 antagonists without confirmatory studies.

Weight Change Endpoint (52-wk)
Trial context
−5.4 to −6.7 kg vs placebo −1.7 kg (P<0.001)
Reported body-weight endpoint from placebo-controlled Phase II/III trial; supports model-response interpretation.
Multicenter RCT; once-daily dosing; not a treatment claim; endpoint context only.
clinical trial weight loss obesity

Taranabant ((1R,2R)) – Application Scenarios


Obesity & Metabolic Syndrome Target Validation

Utilize taranabant ((1R,2R)) in diet‑induced obese (DIO) rodent models to investigate CB1‑mediated regulation of food intake and energy expenditure. The compound's ~10‑fold potency advantage over rimonabant [1] allows for dose‑response studies at lower mg/kg ranges, minimizing compound‑related stress and off‑target effects. Weight loss efficacy comparable to clinical observations [2] provides translational relevance for metabolic drug discovery programs.

CB1 Receptor Pharmacology & Selectivity Profiling

Employ taranabant ((1R,2R)) as a high‑affinity, high‑selectivity CB1 reference antagonist/inverse agonist in radioligand binding, functional cAMP, and β‑arrestin recruitment assays. With a hCB1 Ki of 0.13 nM and ~1300‑fold CB1/CB2 selectivity , it serves as an ideal tool for distinguishing CB1‑specific signaling from CB2‑mediated pathways in heterologous expression systems or native tissues.

Endocannabinoid-Modulated Behavioral Studies

Apply taranabant ((1R,2R)) in behavioral paradigms (e.g., feeding, anxiety, pain) to dissect the role of tonic CB1 receptor activity. The compound's well‑characterized CNS penetration and dose‑dependent effects on psychiatric and gastrointestinal endpoints in clinical trials [3] provide a benchmark for interpreting adverse effect liability in CNS‑penetrant CB1 antagonist candidates.

Analytical Reference & QC for CB1 Ligands

Use the (1R,2R) stereoisomer as a chiral reference standard in HPLC method development and quality control for synthetic CB1 antagonist programs. The enantioselective synthesis routes published by Merck [4] provide a validated framework for ensuring stereochemical purity, which is critical for reproducible in vitro and in vivo pharmacology.

Application
Selection Property
Validation Focus
Diet-induced obesity (DIO) rodent model research
Food intake and body weight endpoint monitoring
Dose-response endpoint verification
CB1 receptor selectivity and signaling assays
Receptor binding and functional assay context
CB1 vs CB2 signal isolation interpretation
CNS behavioral endpoint studies
CNS penetration and behavioral endpoint context
CNS tolerability endpoint profiling
Chiral HPLC analytical reference for CB1 ligands
Stereochemical purity control
Enantiomeric purity verification

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31 linked technical documents
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